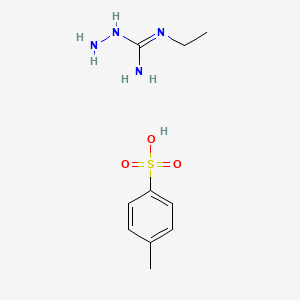
Acetic acid, hydroxyphosphono-, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, hydroxyphosphono-, dipotassium salt is a chemical compound with the molecular formula C2H4K2O6P. It is a dipotassium salt derivative of hydroxyphosphonoacetic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, hydroxyphosphono-, dipotassium salt typically involves the neutralization of hydroxyphosphonoacetic acid with potassium hydroxide. The reaction can be represented as follows:
C2H5O6P+2KOH→C2H4K2O6P+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization processes where hydroxyphosphonoacetic acid is reacted with potassium hydroxide under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to crystallization and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Neutralization Reactions: As mentioned, the compound is formed through the neutralization of hydroxyphosphonoacetic acid with potassium hydroxide.
Substitution Reactions: It can undergo substitution reactions where the potassium ions are replaced by other cations.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in various applications.
Common Reagents and Conditions
Reagents: Potassium hydroxide, hydroxyphosphonoacetic acid.
Conditions: Aqueous medium, controlled temperature, and pH.
Major Products Formed
The primary product is acetic acid, hydroxyphosphono-, dipotassium salt. In substitution reactions, the products will vary depending on the substituting cation.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a chelating agent due to its ability to form stable complexes with metal ions. This property is useful in various analytical and industrial processes.
Biology
In biological research, it is used to study the effects of chelation on biological systems. It can also be used in the preparation of buffer solutions.
Medicine
In medicine, acetic acid, hydroxyphosphono-, dipotassium salt is explored for its potential use in drug formulations, particularly in the stabilization of active pharmaceutical ingredients.
Industry
Industrially, it is used in water treatment processes to prevent scale formation and corrosion. It is also used in the formulation of cleaning agents and detergents.
Mécanisme D'action
The mechanism of action of acetic acid, hydroxyphosphono-, dipotassium salt primarily involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions, thereby stabilizing solutions and preventing scale formation. The molecular targets include various metal ions, and the pathways involve the formation of stable chelate complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, hydroxyphosphono-, monosodium salt
- Acetic acid, hydroxyphosphono-, monopotassium salt
- Acetic acid, hydroxyphosphono-, disodium salt
Uniqueness
Acetic acid, hydroxyphosphono-, dipotassium salt is unique due to its specific chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where metal ion stabilization is crucial, such as in water treatment and industrial cleaning processes.
Propriétés
Numéro CAS |
129836-12-0 |
|---|---|
Formule moléculaire |
C2H3K2O6P |
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
dipotassium;2-[hydroperoxy(oxido)phosphoryl]acetate |
InChI |
InChI=1S/C2H5O6P.2K/c3-2(4)1-9(6,7)8-5;;/h5H,1H2,(H,3,4)(H,6,7);;/q;2*+1/p-2 |
Clé InChI |
HZRXFMZRDOANCM-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])P(=O)([O-])OO.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)


![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)








